3-(2,3-Dichlorophenoxy)azetidine
Overview
Description
Synthesis Analysis
Azetidines can be synthesized by aza Paternò–Büchi reactions, which is a [2 + 2] photocycloaddition reaction between an imine and an alkene component . This reaction is one of the most efficient ways to synthesize functionalized azetidines . Another method involves the DBU-catalyzed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles .Molecular Structure Analysis
The molecular formula of “3-(2,3-Dichlorophenoxy)azetidine” is C9H9Cl2NO . The exact molecular structure is not available in the sources I found.Physical And Chemical Properties Analysis
The molecular weight of “3-(2,3-Dichlorophenoxy)azetidine” is 254.54 g/mol . It is a solid at room temperature . More detailed physical and chemical properties are not available in the sources I found.Scientific Research Applications
Medicinal Chemistry
3-(2,3-Dichlorophenoxy)azetidine: is a valuable scaffold in medicinal chemistry due to its structural similarity to azetidine-containing drugs like azelnidipine and cobimetinib . Its unique four-membered ring structure, which is more stable than aziridines, allows for a variety of functionalization reactions that are crucial in drug design. The compound’s reactivity can be finely tuned for the synthesis of novel pharmacophores, which are central to the development of new therapeutic agents.
Agriculture
In the agricultural sector, 3-(2,3-Dichlorophenoxy)azetidine could potentially be used to synthesize novel compounds with herbicidal or pesticidal activity. The dichlorophenoxy group is structurally related to known herbicides, suggesting that derivatives of this compound might interact with specific biological pathways in plants or pests .
Materials Science
The incorporation of 3-(2,3-Dichlorophenoxy)azetidine into polymers could lead to materials with unique properties. The azetidine ring can introduce rigidity and strain into polymer chains, potentially resulting in materials with enhanced mechanical strength or novel electronic properties.
Environmental Science
3-(2,3-Dichlorophenoxy)azetidine: may find applications in environmental science as a precursor for compounds used in pollution remediation. Its structural components could be involved in the synthesis of molecules capable of adsorbing or breaking down environmental contaminants .
Biochemistry
In biochemistry, 3-(2,3-Dichlorophenoxy)azetidine can be utilized as a building block for synthesizing complex molecules. Its reactivity due to ring strain makes it a candidate for constructing bioactive molecules or probes for studying biological systems .
Pharmacology
The pharmacological potential of 3-(2,3-Dichlorophenoxy)azetidine lies in its ability to serve as a core structure for developing new drugs. Its stability and reactivity profile make it suitable for creating compounds with desired pharmacokinetic and pharmacodynamic properties .
Safety and Hazards
The safety information for “3-(2,3-Dichlorophenoxy)azetidine” indicates that it may be harmful and it may cause skin and eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .
Future Directions
Azetidines have been the subject of recent research due to their potential in peptidomimetic and nucleic acid chemistry . They also possess important prospects in other settings such as catalytic processes including Henry, Suzuki, Sonogashira and Michael additions . The review of recent advances in the synthesis, reactivity, and application of azetidines highlights recent improvements and the discovery of new reaction protocols .
properties
IUPAC Name |
3-(2,3-dichlorophenoxy)azetidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2NO/c10-7-2-1-3-8(9(7)11)13-6-4-12-5-6/h1-3,6,12H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SORWUTJILOQVHX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)OC2=C(C(=CC=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601301500 | |
Record name | 3-(2,3-Dichlorophenoxy)azetidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601301500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,3-Dichlorophenoxy)azetidine | |
CAS RN |
1219948-72-7 | |
Record name | 3-(2,3-Dichlorophenoxy)azetidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1219948-72-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(2,3-Dichlorophenoxy)azetidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601301500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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